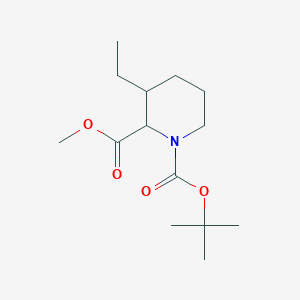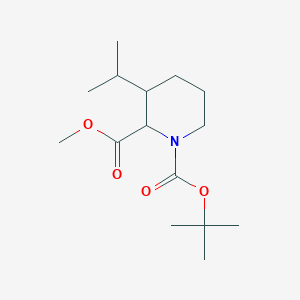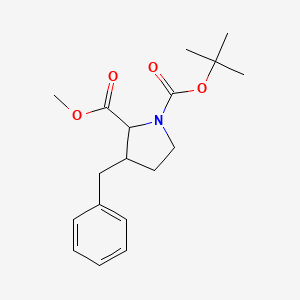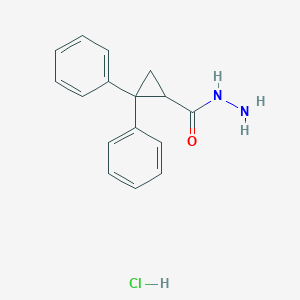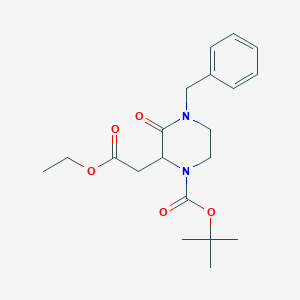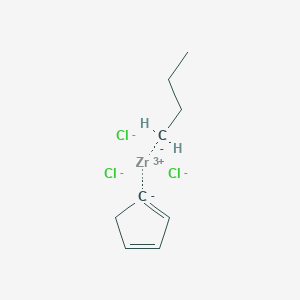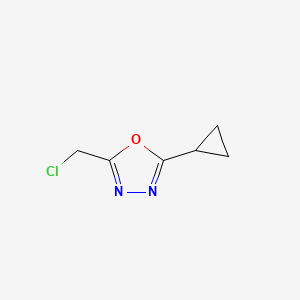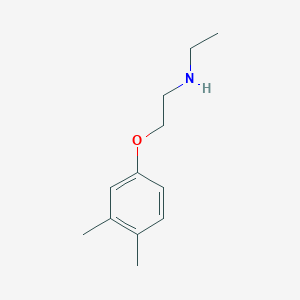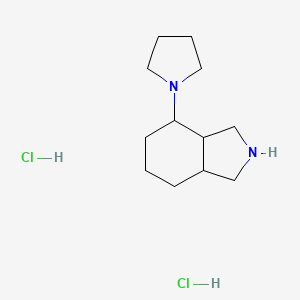
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride
Vue d'ensemble
Description
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride, also known as 4-POI, is a cyclic amino acid derivative that has been used in a variety of scientific research applications. It is a white, water-soluble, crystalline powder that is stable in air and has a melting point of approximately 135°C. 4-POI is a versatile compound that has been used in a range of biochemical, physiological, and pharmacological studies.
Applications De Recherche Scientifique
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of various drugs on the nervous system, as well as to investigate the mechanism of action of certain drugs. 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride has also been used to study the effects of certain drugs on the cardiovascular system, as well as to investigate the biochemical and physiological effects of certain drugs.
Mécanisme D'action
The mechanism of action of 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride is not fully understood. However, it is believed to act as a competitive inhibitor of several enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosine hydroxylase. Additionally, 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride has been shown to block the action of certain drugs, such as amphetamine, cocaine, and morphine.
Effets Biochimiques Et Physiologiques
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the concentration of dopamine and norepinephrine in the brain, as well as to increase the release of serotonin from the brain. Additionally, 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride has been shown to inhibit the action of certain drugs, such as amphetamine, cocaine, and morphine.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride is a relatively simple compound to synthesize, making it a convenient and cost-effective choice for laboratory experiments. Additionally, 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride is stable in air and is water-soluble, making it easy to store and handle. The main limitation of 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride is that its mechanism of action is not fully understood, making it difficult to predict its exact effects.
Orientations Futures
The potential future directions for 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride research include further investigation into its mechanism of action, as well as studies to determine its potential therapeutic applications. Additionally, 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride could be studied in combination with other compounds to explore potential synergistic effects. Finally, further research could be conducted to investigate the effects of 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride on various physiological systems, such as the cardiovascular and immune systems.
Propriétés
IUPAC Name |
4-pyrrolidin-1-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c1-2-7-14(6-1)12-5-3-4-10-8-13-9-11(10)12;;/h10-13H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNBZWVYABGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC3C2CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486180.png)
![1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486181.png)
![2-[Methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486182.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)
